molecular formula C21H24O11 B190454 Curculigoside B CAS No. 143601-09-6

Curculigoside B

Cat. No.: B190454
CAS No.: 143601-09-6
M. Wt: 452.4 g/mol
InChI Key: DIZYHORWVKHYCQ-PEVLUNPASA-N
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Mechanism of Action

Target of Action

Curculigoside B, a phenolic glycoside isolated from the Curculigo species, has been found to interact with several targets. It exhibits activity against β-amyloid aggregation , which plays a crucial role in the pathogenesis of Alzheimer’s disease. Additionally, it has been shown to interact with the SIRT1-P300 signaling pathway , which is involved in cellular processes such as aging and inflammation.

Mode of Action

This compound’s interaction with its targets leads to a variety of biochemical changes. For instance, it can upregulate SIRT1 expression and downregulate P300 expression . This modulation of the SIRT1-P300 signaling pathway can influence various cellular processes, including endoplasmic reticulum stress and cellular senescence .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with the SIRT1-P300 signaling pathway can lead to the facilitation of P300 ubiquitination and degradation, reduction in the acetylation levels of antioxidant enzymes, and upregulation of their expression levels . These actions collectively inhibit endoplasmic reticulum stress and alleviate senescence .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has rapid distribution, extensive tissue uptake, and poor absorption into systemic circulation . The values of absolute bioavailability were 0.38%, 0.22%, and 0.27% for oral doses of 100, 200, and 400mg/kg, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to attenuate bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment . In vitro, this compound mitigated H2O2-induced senescence in alveolar epithelial cells and the natural senescence of primary mouse fibroblasts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant’s growth and development, as well as its communication with its environment, can affect the production of bioactive compounds like this compound

Biochemical Analysis

Biochemical Properties

Curculigoside B interacts with various enzymes, proteins, and other biomolecules. It has been reported to have neuroprotective, antioxidant, antiosteoporotic, and anticancer properties . The specific enzymes, proteins, and biomolecules it interacts with, and the nature of these interactions, are not fully explored .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to have neuroprotective effects , suggesting that it may influence neuronal cell function. It also exhibits antioxidant properties, indicating that it may impact cellular metabolism by mitigating oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully explored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully explored.

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully explored . It could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully explored . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully explored . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Curculigoside B can be isolated using high-speed counter-current chromatography (HSCCC). The process involves the use of a two-phase solvent system composed of ethyl acetate, ethanol, and water in a volume ratio of 5:1:5 (v/v/v). The lower phase of this system is used as the mobile phase at a flow rate of 2.0 mL/min, with the isolation temperature set at 30°C and the revolution speed at 800 rpm . This method allows for the efficient separation and purification of this compound from the crude extract of Curculigo orchioides.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Curculigo orchioides using ethanol under reflux conditions. The extract is then subjected to partitioning with petroleum ether, chloroform, and ethyl acetate to yield different soluble fractions. The ethyl acetate-soluble fraction is further purified using column chromatography and preparative high-performance liquid chromatography (HPLC) to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Curculigoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .

Comparison with Similar Compounds

Curculigoside B is part of a group of phenolic glycosides isolated from Curculigo orchioides, including curculigoside A, C, and D . While all these compounds share similar structural features, this compound is unique due to its potent neuroprotective and anti-inflammatory properties.

Similar Compounds

    Curculigoside A: Known for its anti-inflammatory and antioxidant effects.

    Curculigoside C: Exhibits neuroprotective properties.

    Curculigoside D: Has shown activity against β-amyloid aggregation.

This compound stands out due to its comprehensive range of pharmacological activities, making it a promising compound for further research and development.

Properties

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYHORWVKHYCQ-PEVLUNPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162478
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143601-09-6
Record name Curculigoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Curculigoside B and where is it found?

A1: this compound is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine. [, , ]

Q2: What is the molecular structure of this compound?

A2: this compound is characterized as 2-β-D-glucopyranosyloxy-5-hydroxybenzyl-2'-methoxy-6'-hydroxybenzoate. [] It consists of a glucose sugar moiety linked to a phenolic benzyl benzoate core structure.

Q3: Have any biological activities been reported for this compound?

A3: Yes, this compound has shown potent antioxidant activities in vitro, effectively scavenging hydroxyl and superoxide anion radicals. [] Additionally, studies suggest it might be a potential inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research. []

Q4: What are the traditional uses of Curculigo orchioides, the plant source of this compound?

A4: Curculigo orchioides is traditionally used in Chinese medicine for its kidney-tonifying and yang-boosting properties. [] While the specific contribution of this compound to these traditional uses is not fully elucidated, its presence alongside other bioactive compounds in the plant contributes to its overall pharmacological profile.

Q5: What other compounds are often found alongside this compound in Curculigo orchioides?

A5: Research has identified several compounds co-existing with this compound in Curculigo orchioides, including:

  • Curculigoside: Another phenolic glycoside structurally similar to this compound. [, , ]
  • 2,6-Dimethoxybenzoic acid: A simple phenolic compound. [, ]
  • Curculigine A: A phenolic compound with reported biological activities. []
  • Other phenolic glycosides and lignans: Including a novel chlorine-containing phenol named Curculigine D. []

Q6: Are there any established methods for isolating and purifying this compound?

A6: Yes, researchers have explored various techniques for obtaining purified this compound from Curculigo orchioides. These methods include:

  • Column chromatography: Utilizing materials like silica gel and Sephadex LH-20 for initial separation. []
  • High-speed counter-current chromatography (HSCCC): A technique offering efficient separation of natural products. []
  • Macroporous resin chromatography: Specifically, D101 macroporous resin has shown effectiveness in purifying this compound, increasing its content significantly from crude extracts. []

Q7: What analytical techniques are employed to characterize and quantify this compound?

A7: A combination of spectroscopic and chromatographic methods are routinely used to identify and quantify this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the compound's structure and stereochemistry. []
  • High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS): To determine the molecular weight and formula. []
  • High-Performance Liquid Chromatography (HPLC): For separation and quantification, often coupled with UV detection at a specific wavelength. []

Q8: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?

A8: While dedicated SAR studies specifically focused on this compound are limited, research on structurally related polyphenols, including curculigosides, suggests that the C(6)-linkers-C(6) structural motif might be crucial for inhibiting amyloid-beta peptide aggregation. [] Further research is needed to fully elucidate the SAR of this compound and optimize its potential for therapeutic applications.

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